molecular formula C7H9N3O B14240404 2,3,6-Triaminobenzaldehyde CAS No. 477535-30-1

2,3,6-Triaminobenzaldehyde

Cat. No.: B14240404
CAS No.: 477535-30-1
M. Wt: 151.17 g/mol
InChI Key: OACZFJPPMBABTC-UHFFFAOYSA-N
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Description

2,3,6-Triaminobenzaldehyde is an organic compound with the molecular formula C7H9N3O It consists of a benzene ring substituted with three amino groups at the 2, 3, and 6 positions, and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triaminobenzaldehyde can be achieved through several methods. One common approach involves the nitration of benzaldehyde followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triaminobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: 2,3,6-Triaminobenzoic acid.

    Reduction: 2,3,6-Triaminobenzyl alcohol.

    Substitution: Various substituted amides or secondary amines depending on the reagents used.

Scientific Research Applications

2,3,6-Triaminobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can disrupt cellular processes and lead to the compound’s biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 4, and 6 positions.

    2,3,4-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 3, and 4 positions.

    2,3,5-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 3, and 5 positions.

Uniqueness

2,3,6-Triaminobenzaldehyde is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

477535-30-1

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2,3,6-triaminobenzaldehyde

InChI

InChI=1S/C7H9N3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,8-10H2

InChI Key

OACZFJPPMBABTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)N)N

Origin of Product

United States

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